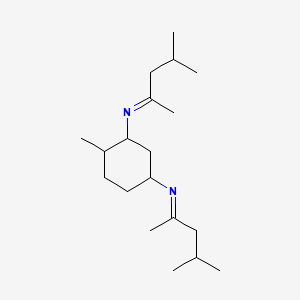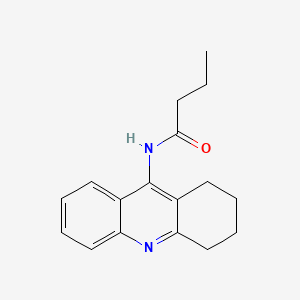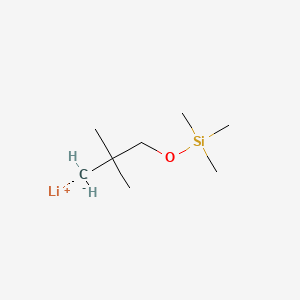
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is a monomeric organolithium complex. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. This particular compound is notable for its unique structure, which includes a trimethylsilyl group, enhancing its stability and reactivity .
Vorbereitungsmethoden
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium with 2,2-dimethyl-3-((trimethylsilyl)oxy)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves the formation of a highly reactive lithium-carbon bond. This bond can undergo various transformations, including insertion into carbon-hydrogen bonds and activation of carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organolithium reagents such as:
Eigenschaften
CAS-Nummer |
166256-98-0 |
|---|---|
Molekularformel |
C8H19LiOSi |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
InChI-Schlüssel |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



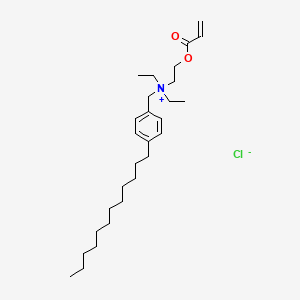
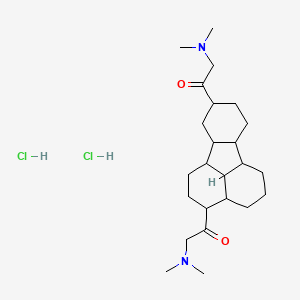
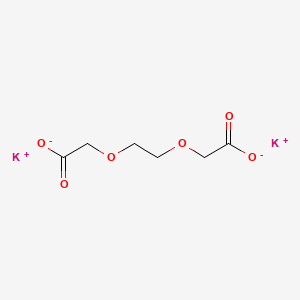

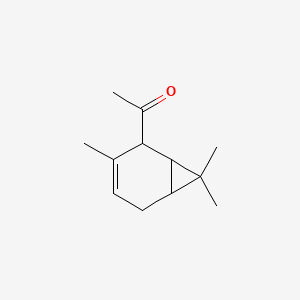
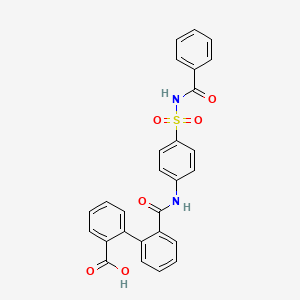
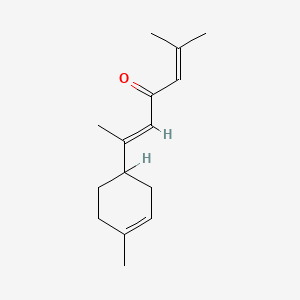
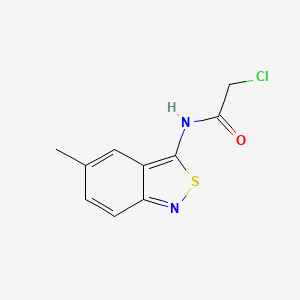
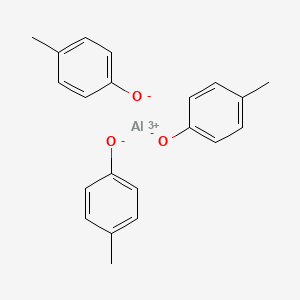
![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
